2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted at position 4 with a 1H-pyrazol-4-yl group and at position 2 with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps . The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to hydrogen bonding and metabolic stability, making it a frequent pharmacophore in drug discovery.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)5-4-8-6-13-14-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQMYLYUKWXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CNN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 230.27 g/mol
- CAS Number : 22838-58-0
- Structure : The compound features a butanoic acid backbone with a pyrazole moiety and a tert-butoxycarbonyl (Boc) protecting group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives with pyrazole rings have been shown to inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate cytokine production in macrophages, reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This mechanism could be beneficial in treating conditions like rheumatoid arthritis.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives indicate that they can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific signaling pathways involved in cell cycle regulation .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors on cell membranes, influencing cellular responses.
- Cytokine Modulation : By altering cytokine levels, it can affect immune responses and inflammation.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with phenoxyalkanoic acid herbicides and other butanoic acid derivatives to highlight key differences in substituents and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The pyrazole substituent in the target compound contrasts sharply with the chlorinated phenoxy groups in MCPB and 2,4-DB. Phenoxyalkanoic acids act as synthetic auxins, disrupting plant growth by mimicking indole-3-acetic acid (IAA) . In contrast, pyrazole-containing compounds often target mammalian enzymes (e.g., kinases) or receptors, suggesting divergent applications. The Boc-protected amino group enhances solubility and stability during synthetic workflows, unlike the free carboxylic acid in herbicides .
Synthetic Relevance: The hydrolysis steps described in (e.g., NaOH-mediated deprotection followed by acetic acid neutralization) are analogous to procedures used in synthesizing Boc-protected amino acid derivatives.
For instance, the pyrazole ring’s electron-rich nature may influence binding affinity compared to chlorinated phenoxy groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid?
- Answer : The compound can be synthesized via sequential protection and coupling reactions. For example, hydrolysis of ester intermediates under basic conditions (e.g., 10 wt% NaOH) followed by pH adjustment (e.g., acetic acid to pH 5–6) is a critical step for carboxylate formation . Ensure Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions during synthesis .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify backbone connectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight confirmation .
- HPLC with UV/Vis detection to assess purity (>95% by area normalization) .
- FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can researchers ensure the stability of this compound under laboratory storage conditions?
- Answer : Store lyophilized samples at –20°C in desiccated, amber vials to prevent hydrolysis of the Boc group or oxidation of the pyrazole moiety. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How should researchers address discrepancies in impurity profiles during synthesis?
- Answer : Epimeric or isomeric impurities may co-elute in standard HPLC conditions. Optimize chromatographic parameters (e.g., gradient elution, column temperature) or employ chiral stationary phases to resolve such impurities . Quantify impurities using mass spectrometry-linked techniques (LC-MS/MS) for trace-level detection .
Q. What experimental designs are suitable for evaluating the environmental impact of this compound?
- Phase 1 : Measure physicochemical properties (log P, pKa) to predict environmental partitioning.
- Phase 2 : Conduct biodegradation assays (OECD 301) under controlled aerobic/anaerobic conditions.
- Phase 3 : Use split-plot designs (e.g., randomized blocks with abiotic/biotic variables) to assess toxicity in model ecosystems .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies?
- Answer :
- Prodrug modification : Esterify the carboxylic acid to enhance membrane permeability .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to improve solubility .
- In silico modeling : Predict absorption using QSAR models based on log D₇.₄ and polar surface area .
Q. How can researchers resolve conflicting data in biological activity assays?
- Answer :
- Dose-response validation : Repeat assays with stricter controls (e.g., vehicle-only and reference compound groups) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show interference from the pyrazole moiety .
- Meta-analysis : Compare results across multiple cell lines or in vivo models to identify context-dependent effects .
Methodological Tables
Table 1 : Key Physicochemical Properties for Environmental Risk Assessment
| Property | Method | Reference Value |
|---|---|---|
| log P (octanol-water) | Shake-flask HPLC | Estimated 2.1–2.8 |
| Water solubility (mg/L) | OECD 105 (shake-flask) | <50 (low solubility) |
| pKa | Potentiometric titration | 3.8 (carboxylic acid) |
Table 2 : Common Impurities and Mitigation Strategies
| Impurity Type | Source | Resolution Strategy |
|---|---|---|
| Epimers | Stereochemical lability | Chiral HPLC |
| Pyrazole oxidation | Air exposure | Argon atmosphere during synthesis |
| Unreacted intermediates | Incomplete coupling | Gradient silica gel chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
